NO-aspirin

概要

説明

NCX4040は、一酸化窒素供与化合物であり、そのユニークな特性と潜在的な用途により、科学界で大きな注目を集めています。これは、細胞内の加水分解によって一酸化窒素を放出する非ステロイド性抗炎症薬誘導体です。 この化合物は、多剤耐性ヒト癌細胞における薬剤耐性を逆転させる可能性を示しています .

準備方法

合成経路と反応条件

NCX4040の合成には、アスピリンのニトロ化によるニトロ誘導体の生成が含まれます。この反応には、通常、硝酸と硫酸が試薬として必要です。 ニトロ化プロセスは、制御された温度条件下で行われ、目的のニトロ化合物を選択的に形成することが保証されます .

工業的生産方法

NCX4040の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と純度を確保するために、工業グレードの試薬と機器の使用が含まれます。 反応条件は、副生成物を最小限に抑え、ニトロ化プロセスの効率を最大限に高めるように最適化されています .

化学反応の分析

反応の種類

NCX4040は、次のようないくつかの種類の化学反応を起こします。

酸化: NCX4040は、酸化されて反応性酸素種を形成することができます。

還元: この化合物は、還元されて一酸化窒素を放出することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤は、一酸化窒素の放出を促進するために使用されます。

生成される主な生成物

酸化: 反応性酸素種およびその他の酸化副生成物。

還元: 一酸化窒素とNCX4040の還元誘導体。

科学研究における用途

NCX4040は、次のような幅広い科学研究の用途を持っています。

化学: さまざまな化学反応や研究において、一酸化窒素供与体として使用されます。

生物学: 細胞プロセスとシグナル伝達経路への影響が調査されています。

医学: 癌治療における薬剤耐性を逆転させる可能性と、腫瘍細胞に対する細胞毒性効果について検討されています。

科学的研究の応用

NCX4040 has a wide range of scientific research applications, including:

Chemistry: Used as a nitric oxide donor in various chemical reactions and studies.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Medicine: Explored for its potential in reversing drug resistance in cancer therapy and its cytotoxic effects on tumor cells.

Industry: Utilized in the development of new therapeutic agents and drug formulations

作用機序

NCX4040の作用機序には、加水分解による一酸化窒素の放出が含まれます。一酸化窒素は、短寿命のフリーラジカルであり、細胞内メッセンジャーとして作用し、さまざまな生理機能に関与しています。NCX4040は、酸化ストレスとDNA損傷を引き起こすことにより、多剤耐性腫瘍細胞において有意なアポトーシスを誘導します。 この化合物は、細胞内のグルタチオンを枯渇させ、反応性酸素種と窒素種の形成につながり、これが二重鎖DNA切断と細胞死を引き起こします .

類似の化合物との比較

NCX4040は、薬剤耐性癌細胞に対する二重の効果により、他の一酸化窒素供与体とは異なります。低濃度では耐性を示しますが、高濃度では細胞毒性を示します。類似の化合物には、次のものがあります。

NCX4016: アスピリンから誘導された別の一酸化窒素供与体。

S-ニトロソグルタチオン: さまざまな生物学的研究で使用される一酸化窒素供与体。

ニトログリセリン: 狭心症の治療に使用される、よく知られた一酸化窒素供与体

類似化合物との比較

NCX4040 is unique compared to other nitric oxide donors due to its dual effects on drug-resistant cancer cells. At low concentrations, it shows resistance, while at higher concentrations, it exhibits cytotoxicity. Similar compounds include:

NCX4016: Another nitric oxide donor derived from aspirin.

S-nitrosoglutathione: A nitric oxide donor used in various biological studies.

Nitroglycerin: A well-known nitric oxide donor used in the treatment of angina

NCX4040 stands out due to its ability to reverse drug resistance and its significant cytotoxic effects on multidrug-resistant tumor cells .

生物活性

Nitric oxide-donating aspirin (NO-aspirin) represents a novel class of anti-inflammatory and anticancer agents, combining the well-known effects of aspirin with the biological activity of nitric oxide (NO). This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.

This compound is synthesized by attaching a nitric oxide-donating moiety to the aspirin molecule. This modification enhances its pharmacological properties, allowing it to release NO in biological systems, which plays a crucial role in various physiological processes, including vasodilation and immune response modulation. The release of NO from this compound can enhance mucosal defense and reduce inflammation, providing an additional mechanism for its therapeutic effects beyond those of traditional aspirin.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative effects on various cancer cell lines. A study demonstrated that this compound reduced the proliferation and survival of non-small cell lung cancer (NSCLC) cell lines (A549, H1650, H1975, HCC827) and a tumorigenic bronchial cell line (1170) at low micromolar concentrations (≤1 µM for 1170 cells and ≤6 µM for NSCLC cells) in a cyclooxygenase-2 (COX-2) independent manner .

The mechanisms underlying these effects include:

- Inhibition of Key Signaling Pathways : this compound suppresses the phospho-epidermal growth factor receptor (EGFR), STAT3, Akt, and ERK pathways.

- Induction of Apoptosis : Enhanced cleavage of caspase 3 and PARP indicates that this compound promotes apoptotic processes in cancer cells.

Sensitization to Other Therapies

This compound has been shown to sensitize EGFR mutant NSCLC cells (e.g., H1650 and H1975) to erlotinib, a tyrosine kinase inhibitor. This combination therapy enhances the antiproliferative effects compared to either agent alone, suggesting that this compound could be an effective adjuvant treatment in EGFR-mutant lung cancers .

In Vivo Studies

In vivo studies using mouse models have demonstrated that this compound significantly inhibits inflammation-driven lung tumorigenesis. In A/J mice models, treatment with this compound resulted in a marked reduction in tumor multiplicity and size, alongside decreased levels of inflammatory cytokines and signaling molecules such as phospho-EGFR and phospho-Akt .

Comparative Efficacy

This compound has been reported to be 2500–5000 times more effective than traditional aspirin in inhibiting colon cancer cell growth. This enhanced potency underscores the potential for this compound as a more effective therapeutic agent against certain cancers compared to conventional aspirin .

Safety Profile

A proof-of-concept study assessing the gastrointestinal safety of this compound indicated that it may offer an improved safety profile compared to traditional aspirin. This is particularly relevant given aspirin's known gastrointestinal side effects .

Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound:

| Parameter | Findings |

|---|---|

| Cell Lines Tested | NSCLC (A549, H1650, H1975, HCC827), bronchial (1170) |

| Concentration Range | ≤1 µM for 1170; ≤6 µM for NSCLC |

| Mechanisms | Inhibition of EGFR/STAT3/Akt/ERK; apoptosis induction |

| In Vivo Efficacy | Reduced tumor multiplicity and size in A/J mice |

| Comparative Potency | 2500–5000 times more effective than traditional aspirin |

| Safety Profile | Improved gastrointestinal safety compared to traditional aspirin |

特性

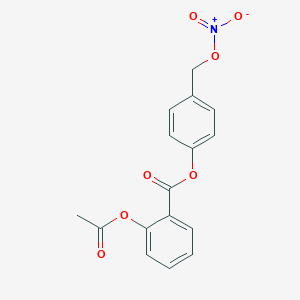

IUPAC Name |

[4-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO7/c1-11(18)23-15-5-3-2-4-14(15)16(19)24-13-8-6-12(7-9-13)10-22-17(20)21/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTHNKWFUDCMLIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)CO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431311 | |

| Record name | NO-aspirin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287118-97-2 | |

| Record name | 4-[(Nitrooxy)methyl]phenyl 2-(acetyloxy)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=287118-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NCX 4040 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287118972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NO-aspirin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287118-97-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。